![molecular formula C22H16ClN3OS B14931836 6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B14931836.png)
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under amide coupling conditions, typically using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine, chloroquine, and ciprofloxacin share the quinoline core structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and are essential for various biological functions.
Uniqueness
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the combination of quinoline and pyridine rings contribute to its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C22H16ClN3OS |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3OS/c1-28-21-7-3-2-6-19(21)26-22(27)17-12-20(14-5-4-10-24-13-14)25-18-9-8-15(23)11-16(17)18/h2-13H,1H3,(H,26,27) |
InChI Key |
ADWDBKLMHUUGTL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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